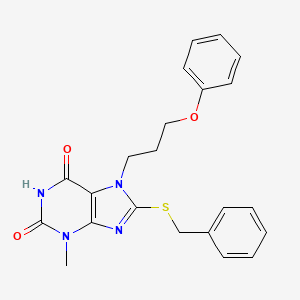

8-(benzylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of purine derivatives, including those similar to the compound , involves various strategies to introduce functional groups at specific positions on the purine ring. For instance, the use of protecting groups such as thietanyl has been reported to facilitate the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the intricacies involved in achieving desired substitutions on the purine scaffold (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives reveals the planarity of the fused rings and the specific conformation of substituents, which are crucial for understanding the compound's chemical behavior and interactions. The detailed geometrical parameters, including bond lengths and angles, provide insight into the electronic structure and reactivity of such molecules (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Chemical Reactions and Properties

Purine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactivities with aldehydes, esters, and through oxidation with selenium dioxide showcase the ability of methyl groups on purines to participate in condensation and transformation reactions, leading to diverse functionalized structures (Tanzi, Satoh, & Higashino, 1992).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. Quantitative investigation of intermolecular interactions in crystal packing provides insights into the stability and solubility of these compounds, revealing the importance of hydrogen bonding and stacking interactions in determining their physical characteristics (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Properties Analysis

The chemical properties of purine derivatives are governed by their functional groups and molecular structure. Studies on the ionization, methylation reactions, and the influence of substituents provide a comprehensive understanding of their reactivity and potential chemical transformations. This knowledge is crucial for exploring the chemical space of purine derivatives for various applications (Rahat, Bergmann, & Tamir, 1974).

Applications De Recherche Scientifique

Purine Derivatives Synthesis and Properties

Structural Analysis and Synthesis Techniques : Purine derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications. The synthesis and structural analysis of various purine derivatives, including those with specific substitutions at the 8-position, demonstrate the versatility of these compounds in medicinal chemistry. For instance, the synthesis of 8-benzylamino and 8-alkylamino substituted purine derivatives reveals insights into their electrocardiographic, antiarrhythmic, and hypotensive activities. Techniques involving thietanyl protection in synthesis highlight the nuanced approaches to creating specific purine configurations (Karczmarzyk et al., 1995; Chłoń-Rzepa et al., 2004; Khaliullin & Shabalina, 2020).

Biological Activity and Applications : Purine derivatives are investigated for their potential anti-inflammatory and analgesic properties. Studies suggest that certain substitutions on the purine ring can enhance these activities, pointing to the therapeutic potential of these compounds in treating conditions like arthritis and pain management. The modulation of receptor affinity and pharmacological evaluation of purine derivatives also underscore their significance in developing new treatments for neurological conditions (Kaminski et al., 1989; Zygmunt et al., 2015).

Propriétés

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-25-19-18(20(27)24-21(25)28)26(13-8-14-29-17-11-6-3-7-12-17)22(23-19)30-15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXIFPIBAVMNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)

![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)

![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)

![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)

![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)